

AB-CHMINACA Metabolite M5A: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	AB-CHMINACA metabolite M5A	
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An In-depth Guide to the Structure, Metabolism, and Analysis of a Key Synthetic Cannabinoid Biomarker

Introduction

AB-CHMINACA [N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] is a potent synthetic cannabinoid that has been widely detected in cases of intoxication and driving under the influence. As with many synthetic cannabinoids, the parent compound is often rapidly and extensively metabolized in the human body, making the detection of its metabolites crucial for forensic and clinical toxicology. One of the key metabolites is M5A, a product of significant biotransformation. This technical guide provides a comprehensive overview of **AB-CHMINACA metabolite M5A**, including its formation, chemical properties, analytical detection, and the current understanding of its pharmacological context.

Chemical Properties and Structure of M5A

AB-CHMINACA metabolite M5A is formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid.[1] Its formation from the parent compound involves two primary metabolic steps: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid.[2] This biotransformation significantly increases the polarity and water solubility of the molecule compared to AB-CHMINACA.[2]



Property	Value	Reference
IUPAC Name	1-[(4- Hydroxycyclohexyl)methyl]-1H- indazole-3-carboxylic acid	[2]
CAS Number	2207957-90-0	[1][2]
Molecular Formula	C15H18N2O3	[1]
Molecular Weight	274.3 g/mol	[1]
Canonical SMILES	O=C(O)C1=NN(CC2CCC(O)C C2)C3=C1C=CC=C3	[2]
InChI Key	XMHBGLQLPWENIV- UHFFFAOYSA-N	[2]

Metabolic Pathway of AB-CHMINACA to M5A

The biotransformation of AB-CHMINACA is extensive, with M5A being a terminal metabolite in one of the major pathways. The metabolism is primarily hepatic and can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism:

- Hydroxylation: The initial and a major metabolic step is the hydroxylation of the
 cyclohexylmethyl moiety, primarily mediated by cytochrome P450 (CYP) enzymes.[3] In vitro
 studies using human liver microsomes have identified CYP3A4 as the main enzyme
 responsible for this reaction.[3] This results in the formation of monohydroxylated
 metabolites.
- Amide Hydrolysis: The terminal valine amide group of AB-CHMINACA or its hydroxylated intermediates is hydrolyzed by amidase enzymes to form a carboxylic acid.[3]

The formation of M5A is a result of both of these processes occurring.





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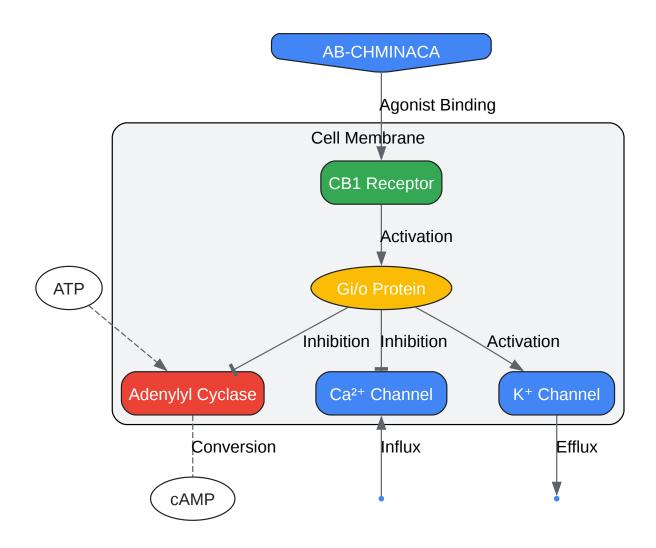
Metabolic pathway of AB-CHMINACA to M5A.

Pharmacological Context: Cannabinoid Receptor Signaling

AB-CHMINACA is a potent agonist of both the CB1 and CB2 cannabinoid receptors, with a high binding affinity (Ki = 0.78 nM for CB1 and 0.45 nM for CB2).[4] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily mediated by the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Additionally, the $\beta\gamma$ subunits of the G-protein can modulate ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[6]

The pharmacological activity of the M5A metabolite has not been extensively studied. However, some studies on other synthetic cannabinoids have shown that hydroxylated metabolites can retain significant affinity and activity at cannabinoid receptors.[7] Therefore, it is plausible that M5A may have some residual activity, although likely less than the parent compound due to its increased polarity.





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General CB1 receptor signaling pathway for AB-CHMINACA.

Analytical Detection and Quantification

The detection of AB-CHMINACA metabolites is essential for confirming exposure. Due to the low concentrations typically found in biological matrices, highly sensitive analytical techniques are required.

Sample Preparation:

Biological samples such as urine, blood, and hair require extraction and clean-up prior to analysis to remove interfering substances. Common methods include liquid-liquid extraction







(LLE) and solid-phase extraction (SPE).[8] For hair analysis, samples are typically washed, pulverized, and then extracted with an organic solvent like methanol.

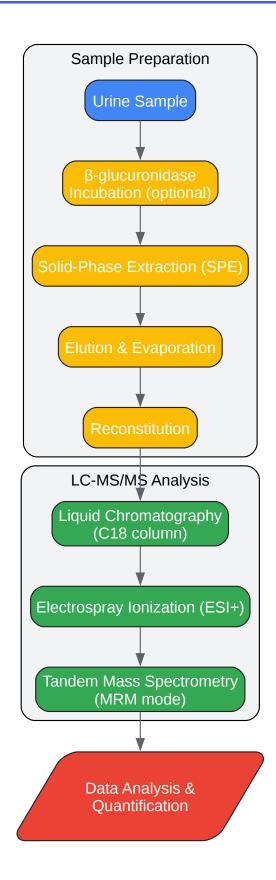
Instrumentation:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of AB-CHMINACA and its metabolites.[8] High-resolution mass spectrometry (HRMS) is also employed for non-targeted screening.[8]

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized protocol synthesized from various published methods for the analysis of AB-CHMINACA metabolites in urine.





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General workflow for LC-MS/MS analysis of AB-CHMINACA metabolites.



Quantitative Data:

The concentrations of AB-CHMINACA and its metabolites can vary significantly depending on the dosage, frequency of use, and the biological matrix being analyzed.

Analyte	Matrix	Concentration Range	Reference
AB-CHMINACA	Hair	2.2 - 1512.0 pg/mg	[9]
AB-CHMINACA M2	Hair	Detected in multiple samples	[9]
AB-CHMINACA M4	Hair	Detected in some samples	[9]
4- hydroxycyclohexylmet hyl AB-CHMINACA (M1)	Urine	52.8 ± 3.44 ng/mL (in one case)	[10]
N-[[1- (cyclohexylmethyl)-1H -indazol-3- yl]carbonyl]-l-valine (M3)	Urine	41.3 ± 5.04 ng/mL (in one case)	[10]
AB-CHMINACA	Blood (mice)	3.05 - 54.43 ng/mL (dose-dependent)	[11]

Note: M2 and M4 are other carboxylated metabolites of AB-CHMINACA.

Conclusion

AB-CHMINACA metabolite M5A is a critical biomarker for confirming the use of the parent synthetic cannabinoid. Its formation through hydroxylation and amide hydrolysis represents a major metabolic pathway. The analytical detection of M5A, primarily through LC-MS/MS, is a vital tool in forensic and clinical toxicology. While the pharmacological activity of M5A itself is not yet fully elucidated, the potent effects of the parent compound on the cannabinoid system



underscore the importance of understanding the complete metabolic and toxicological profile of AB-CHMINACA and its biotransformation products. Further research is warranted to determine the specific contribution of M5A and other metabolites to the overall pharmacological and toxicological effects observed after AB-CHMINACA consumption.

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